molecular formula C12H16O4 B13807294 1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one CAS No. 531502-60-0

1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one

Cat. No.: B13807294
CAS No.: 531502-60-0
M. Wt: 224.25 g/mol
InChI Key: WWZQMROPTYIWPH-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is a high-purity chemical compound offered for research and development purposes. This substituted acetophenone features a hydroxy group at the 2-position and methoxy groups at the 4- and 6-positions, with a defining ethyl substitution at the 3-position that modulates its electronic and steric properties. As a multifunctional aromatic ketone, it serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for constructing complex heterocyclic systems and natural product analogs . Researchers utilize this compound in exploring structure-activity relationships, especially in the development of novel bioactive molecules. Compounds with similar structural motifs, such as other hydroxy dimethoxyacetophenones, have been investigated as key intermediates in the synthesis of potential therapeutic agents, including anti-angiogenic homoisoflavanones studied for ocular diseases . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

531502-60-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C12H16O4/c1-5-8-9(15-3)6-10(16-4)11(7(2)13)12(8)14/h6,14H,5H2,1-4H3

InChI Key

WWZQMROPTYIWPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1OC)OC)C(=O)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Research Outcomes and Observations

  • The use of substituted acetophenones with methoxy and ethyl groups allows for selective functionalization, leading to the target compound with good yield and reproducibility.
  • The Claisen-Schmidt condensation combined with the AFO reaction is a robust method for synthesizing flavonoid-like structures with hydroxy and methoxy substitutions.
  • Boron tribromide-mediated demethylation is effective for converting methoxy groups to hydroxy groups without significant degradation of the aromatic ketone.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity of the final compound.
  • The methodology has been validated across multiple studies with yields consistently above 50%, often reaching above 70%, demonstrating its reliability for laboratory and potential industrial scale synthesis.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Yield Range (%) Reference
Starting Material Preparation Use of 3-ethyl-2-hydroxy-4,6-dimethoxyacetophenone derivatives Commercially available or synthesized N/A
Claisen-Schmidt Condensation Formation of chalcone intermediates NaOMe in MeOH/THF, room temperature 70–80
Algar-Flynn-Oyamada Cyclization Cyclization to flavonoid structure H2O2 (35%), NaOH or NaOMe, 40 °C 60–75
Demethylation Conversion of methoxy to hydroxy groups BBr3 in DCM, 50 °C 50–87

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name R3 Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one Ethyl (-CH2CH3) C11H14O4 210.23 Increased lipophilicity (logP ~2.5); potential intermediate for chalcone synthesis
1-(3-Bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one Bromo (-Br) C10H11BrO4 287.10 Used in anti-SARS-CoV-2 chalcone derivatives (91% yield in synthesis)
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one Methyl (-CH3) C11H14O4 210.23 Lower steric hindrance vs. ethyl; precursor for chroman-4-one derivatives
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino (-N(CH3)2) C10H13NO 163.22 Enhanced solubility in polar solvents; pharmaceutical intermediate

Key Observations :

  • Ethyl vs. Bromo : The ethyl group enhances lipophilicity and may improve membrane permeability in bioactive molecules compared to the bromo analog, which is bulkier and more electronegative. Bromination at R3 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Ethyl vs. Methyl analogs are more commonly used in heterocyclic synthesis (e.g., chroman-4-ones) .

Substituent Variations at Position 2

Compound Name R2 Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one (Xanthoxylin) Hydroxyl (-OH) C10H12O4 196.20 Natural product; anti-inflammatory and antiviral activities
1-(2-Amino-4,6-dimethoxyphenyl)ethan-1-one Amino (-NH2) C10H13NO3 195.22 Altered hydrogen-bonding capacity; used in fluorescent probes

Key Observations :

  • Hydroxyl vs. Amino: The hydroxyl group participates in hydrogen bonding, critical for interactions with biological targets (e.g., enzyme active sites).

Substituent Variations at Positions 4 and 6

Compound Name R4/R6 Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one 4,6-Dimethoxy C10H12O4 196.20 Common scaffold for chalcones (e.g., Flavokawain B) with herbicidal activity
1-(2,6-Dihydroxy-4-(3-methylbutoxy)phenyl)ethan-1-one 4-(3-Methylbutoxy) C13H18O4 238.28 Increased alkyl chain length enhances lipophilicity; unknown bioactivity

Key Observations :

  • Methoxy vs. Alkoxy : Methoxy groups at R4/R6 provide electron-donating effects, stabilizing the aromatic ring. Longer alkoxy chains (e.g., 3-methylbutoxy) may improve bioavailability but reduce solubility .

Physicochemical Properties and Structure-Activity Relationships (SAR)

  • Lipophilicity : Ethyl and longer alkyl chains (e.g., 3-methylbutoxy) increase logP, favoring blood-brain barrier penetration.
  • Solubility: Hydroxyl and amino groups enhance aqueous solubility, whereas methoxy/ethoxy groups reduce it.
  • Reactivity: Bromo and amino substituents enable diverse functionalization (e.g., nucleophilic substitution, cross-coupling) .

Biological Activity

1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one, also known as Ethanone, is a compound belonging to the class of phenyl ethanones. Its structure includes an ethanone group attached to a substituted phenyl ring, featuring ethyl, hydroxy, and methoxy groups. This unique combination of functional groups contributes to its diverse biological activities.

  • Molecular Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 531502-60-0
  • IUPAC Name : 1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethanone

Antiviral Activity

Recent studies suggest that compounds similar to this compound exhibit significant antiviral properties. For instance, chalcones, a class of compounds related to this structure, have demonstrated antiviral activity against various viruses, including Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). In laboratory settings, derivatives showed a reduction in viral replication without significant cytotoxicity at effective concentrations ranging from 0.02 mM to 0.06 mM .

Antioxidative Properties

The antioxidative capabilities of phenolic compounds are well-documented. The presence of methoxy and hydroxy groups in the structure of this compound enhances its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and preventing damage associated with various diseases .

Anti-inflammatory Effects

Compounds with similar structures have been shown to possess anti-inflammatory properties. The hydroxy group in particular plays a significant role in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators .

Study on Chalcones

A comprehensive study evaluated the biological activity of chalcones, including those structurally similar to this compound. The results indicated that these compounds could inhibit viral replication effectively while maintaining low toxicity levels in cellular models .

Cytotoxicity Analysis

In a cytotoxicity assessment involving various cell lines, it was found that at higher concentrations (0.06 mM), some derivatives caused approximately 20% cell death; however, this was not accompanied by significant side effects or toxicity in animal models . This suggests a potential therapeutic window for these compounds.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC12H16O4Antiviral, Antioxidative, Anti-inflammatory
DiNap (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-oneC17H16O4Antiviral
Other ChalconesVariesAntiviral, Antioxidative

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves selective alkylation and protection/deprotection strategies. For analogous compounds (e.g., 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one), methylation with methyl iodide and K₂CO₃ in acetone under reflux achieves regioselectivity . For introducing the ethyl group, Friedel-Crafts acylation or nucleophilic substitution using ethyl halides may be employed, with reaction time and temperature critical for minimizing byproducts (e.g., over-alkylation). Purification via column chromatography or recrystallization (ethanol/water) enhances purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H-NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm for -CH₂CH₃, δ ~2.5–3.0 ppm for -CH₂- adjacent to ketone), aromatic protons (δ ~6.0–6.5 ppm), and hydroxyl protons (δ ~12–14 ppm, broad singlet) .
  • ¹³C-NMR : Ketone carbonyl at δ ~190–210 ppm, methoxy carbons at δ ~55–60 ppm, and ethyl carbons at δ ~10–25 ppm .
  • IR : Strong C=O stretch ~1680–1720 cm⁻¹, phenolic O-H stretch ~3200–3500 cm⁻¹ .
  • MS : Molecular ion peak at m/z 224.2 (C₁₁H₁₄O₄), with fragmentation patterns indicating loss of ethyl (-29) or methoxy (-31) groups .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how can software like SHELX or OLEX2 address them?

  • Methodological Answer : Challenges include handling twinned crystals, high thermal motion in ethyl/methoxy groups, and hydrogen bonding ambiguity. SHELX refines structures using high-resolution data, leveraging restraints for disordered substituents. OLEX2 integrates graphical tools for visualizing hydrogen-bond networks and validating geometric parameters (e.g., bond angles, torsion). For example, in analogous enaminone derivatives, OLEX2 resolved torsional disorder in methoxy groups via iterative refinement .

Q. How do substituent positions (ethyl, hydroxy, methoxy) influence electronic properties and reactivity in further derivatization?

  • Methodological Answer :
  • Electron-Donating Effects : Methoxy groups activate the phenyl ring toward electrophilic substitution (e.g., nitration), while the ethyl group introduces steric hindrance, directing reactions to the para position.
  • Hydroxy Group Reactivity : The hydroxyl group enables regioselective functionalization (e.g., O-alkylation or formation of enaminones via condensation with dimethylformamide dimethyl acetal) .
  • Experimental Validation : UV-Vis spectroscopy and DFT calculations can quantify substituent effects on π→π* transitions and HOMO-LUMO gaps .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar derivatives?

  • Methodological Answer :
  • Case Study : Conflicting NMR signals may arise from tautomerism (e.g., keto-enol equilibrium). Variable-temperature NMR or deuterium exchange experiments can identify dynamic processes .
  • Crystallographic Ambiguity : Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonds) and compare with computational models (Mercury CSD) .
  • Cross-Validation : Correlate mass spectrometry fragmentation with theoretical simulations (e.g., mzCloud) to confirm structural assignments .

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